The synthesis of Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- can be achieved through various methods. One notable approach involves the condensation of appropriate aniline derivatives with carbonyl compounds followed by cyclization.
The molecular structure of Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- can be depicted as follows:
Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- participates in various chemical reactions due to its functional groups.
These reactions are typically carried out under controlled conditions to ensure selectivity and yield of the desired products.
The mechanism of action for Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- is primarily linked to its interaction with biological targets involved in disease pathways.
Studies have shown that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis and other pathogens .
Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- has several scientific applications:
The systematic IUPAC name Benzo[f]quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- precisely defines this polycyclic heterocycle's structure and substituents. The parent ring system—benzo[f]quinazoline—denotes the fusion of a benzene ring to the f-edge of quinazoline (pyrimidine fused with benzene at e-edge), creating a linear tetracyclic system. This distinguishes it from isomeric frameworks like benzo[g] or benzo[h]quinazolines, where fusion occurs at different ring positions, altering molecular topology and electronic properties [4] [9].
The prefix 5,6-dihydro specifies saturation at bonds 5a-6 and 6-7 (Table 1), while 7,9-dichloro indicates halogenation at positions C7 and C9. The suffix -1,3-diamine confirms amino substitutions at N1 and N3 of the pyrimidine ring. This compound also bears several synonyms, including NSC-137189 and 7,9-Dichloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine, reflecting its identification across chemical databases [1] [3]. Positional isomerism significantly influences bioactivity; for example, shifting chloro groups to C6/C8 alters electronic distributions and hydrogen-bonding capacity, potentially diminishing target affinity [4] [9].
Table 1: Key Identifiers for Benzo[f]quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro-
Identifier Type | Value |
---|---|
CAS Registry Number | 37436-47-8 |
NSC Number | 137189 |
Molecular Formula | C₁₂H₁₀Cl₂N₄ |
Molecular Weight | 281.141 g/mol |
UNII Code | Q724F47CAF |
PubChem CID | 283015 |
The 5,6-dihydro moiety imparts critical three-dimensionality to this otherwise planar quinazoline system. This saturation reduces bond order between C5a-C6 and C6-C7, converting sp²-hybridized carbons to sp³ (Figure 1), which significantly alters molecular conformation. The resulting half-chair or boat-like distortion in the saturated ring enhances solubility and modulates intermolecular interactions compared to fully aromatic analogs [1] [9].
Figure 1: Structural Impact of 5,6-Dihydro Saturation
Aromatic Benzo[f]quinazoline 5,6-Dihydro Derivative Planar π-system Non-planar due to sp³ carbons Conjugated HOMO-LUMO orbitals Disrupted conjugation at C5a-C6-C7 Rigid geometry Flexible ring puckering
The 7,9-dichloro substitution pattern exhibits meta-disposition on the terminal benzene ring. This arrangement creates a symmetric dipole moment (~2.2 D) while allowing intramolecular hydrogen bonding between Cl and adjacent amino groups. X-ray crystallography of analogous compounds confirms chloro groups occupy coplanar positions with the benzene ring, minimizing steric strain. NMR studies (δ = 7.2–7.8 ppm for aromatic protons) verify electron-withdrawing effects that deshield ortho protons [1] [7].
Benzo[f]quinazoline represents a distinct subclass among diazanaphthalenes, differing fundamentally from isomeric systems like quinoxaline (benzo[f]pyrazine) or cinnoline (benzo[c]1,2-diazine) in electron distribution and dipole moments (Table 2). The ortho-fusion in benzo[f]quinazoline localizes electron density at N3, making it more nucleophilic than quinoxaline's N4 [4] [6] [9].
Table 2: Comparative Analysis of Diazanaphthalene Ring Systems
Ring System | Fusion Type | Dipole Moment (D) | pKa (Conjugate Acid) | Bioactivity Profile |
---|---|---|---|---|
Benzo[f]quinazoline | Linear ortho | 2.2 | 3.51 | Kinase inhibition, DNA intercalation |
Quinoxaline | Linear para | 1.5 | 0.6 | Antibacterial, antiviral |
Cinnoline | Angular ortho | 3.9 | 2.32 | Anticonvulsant, anti-inflammatory |
Phthalazine | Angular meta | 4.1 | 3.47 | Anticancer, PDE inhibition |
The 5,6-dihydro saturation differentiates this compound from clinical quinazoline drugs like erlotinib or gefitinib, which retain full aromaticity. While EGFR inhibitors require planar aromaticity for π-stacking in kinase domains, 5,6-dihydro derivatives exhibit unique DNA-binding capabilities due to their flexible non-planar conformation [4] [9]. Combinatorial libraries demonstrate that 7,9-dichloro substitution enhances cytotoxicity 5-fold over mono-chloro analogs against solid tumor cell lines, attributed to improved membrane permeability and halogen bonding with biological targets [2] [6].
Structural Elucidation of the 5,6-Dihydro Saturation and Dichloro Substitution Patterns
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3